molecular formula C8H17NaO3S B12690901 Sodium 2-ethylhexanesulphonate CAS No. 40762-43-4

Sodium 2-ethylhexanesulphonate

Cat. No.: B12690901
CAS No.: 40762-43-4
M. Wt: 216.28 g/mol
InChI Key: KNOGXLBAOQDKTG-UHFFFAOYSA-M
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Description

Sodium 2-ethylhexanesulphonate is an organic compound with the molecular formula C8H19NaO3S. It is a sodium salt of 2-ethylhexanesulphonic acid and is commonly used as a surfactant in various industrial applications . This compound is known for its excellent solubility in water and its ability to reduce surface tension, making it valuable in formulations requiring emulsification and dispersion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethylhexanesulphonate typically involves the sulfonation of 2-ethylhexanol. The process begins with the reaction of 2-ethylhexanol with sulfur trioxide or chlorosulfonic acid to form 2-ethylhexanesulphonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylhexanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-ethylhexanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium 2-ethylhexanesulphonate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in water .

Comparison with Similar Compounds

Uniqueness: Sodium 2-ethylhexanesulphonate is unique due to its specific molecular structure, which provides distinct solubility and surface-active properties. Its branched hydrophobic tail offers different micelle formation characteristics compared to linear surfactants, making it suitable for specialized applications .

Properties

CAS No.

40762-43-4

Molecular Formula

C8H17NaO3S

Molecular Weight

216.28 g/mol

IUPAC Name

sodium;2-ethylhexane-1-sulfonate

InChI

InChI=1S/C8H18O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

KNOGXLBAOQDKTG-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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